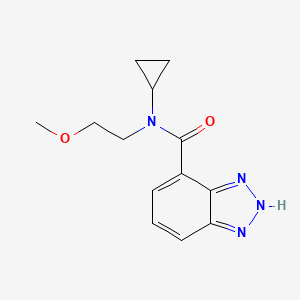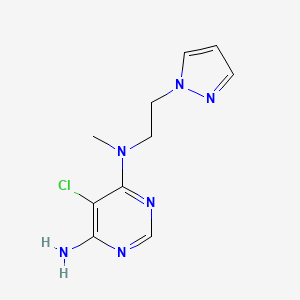![molecular formula C10H18ClN5 B6623604 5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623604.png)
5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine, also known as CPI-1189, is a small molecule compound with potential therapeutic applications. It belongs to the class of pyrimidine diamines and has been studied extensively for its potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine involves its ability to modulate specific signaling pathways in cells. It targets the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response. 5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine inhibits the activity of these pathways, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine has been shown to have various biochemical and physiological effects on cells and tissues. It inhibits cell growth and induces apoptosis in cancer cells. It also reduces inflammation and immune response by inhibiting the production of pro-inflammatory cytokines. In addition, 5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine is its specificity for specific signaling pathways, which allows for targeted therapy. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential for clinical use.
Direcciones Futuras
There are several future directions for research on 5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine. One area of interest is its potential in combination therapy with other anticancer drugs, which may enhance its efficacy. Another area of interest is its potential in treating other inflammatory diseases, such as asthma and multiple sclerosis. In addition, further research is needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of 5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine involves the reaction of 5-chloro-4,6-diaminopyrimidine with 2-(isopropylmethylamino)ethylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields 5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine as a white crystalline solid. The purity of the compound can be improved through recrystallization and chromatographic techniques.
Aplicaciones Científicas De Investigación
5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways and inducing apoptosis. In addition, 5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine has anti-inflammatory properties and has been studied for its potential in treating inflammatory bowel disease and rheumatoid arthritis. It also has neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN5/c1-7(2)16(3)5-4-13-10-8(11)9(12)14-6-15-10/h6-7H,4-5H2,1-3H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTDNAUUGKKPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCNC1=NC=NC(=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)

![1,3-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrazole-4-carboxamide](/img/structure/B6623542.png)
![N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2-(2-methylpyrazol-3-yl)acetamide](/img/structure/B6623544.png)
![3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B6623551.png)
![2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)
![5-chloro-4-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623563.png)

![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B6623579.png)
![4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B6623590.png)
![5-Chloro-6-[4-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B6623612.png)
